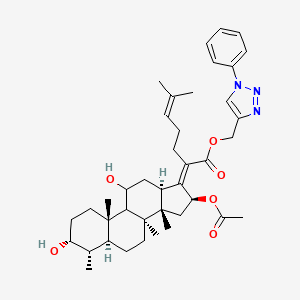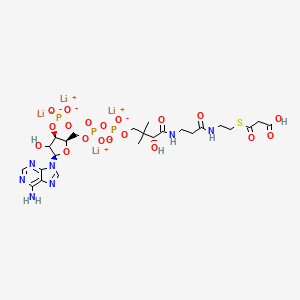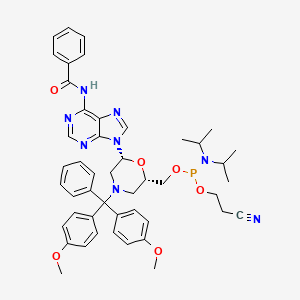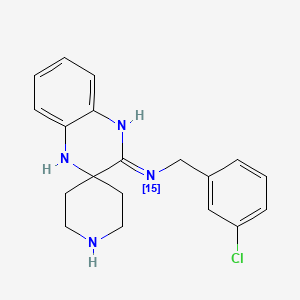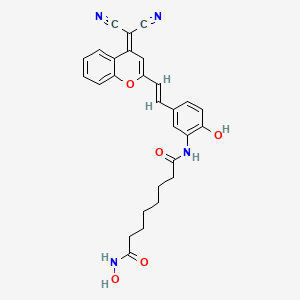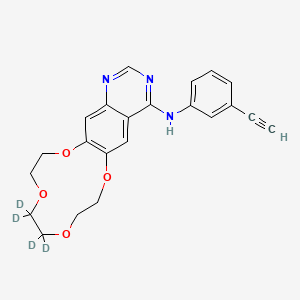![molecular formula C86H151N31O26S2 B12379295 (4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-[[(2S)-6-amino-2-[[(2S)-2-aminopropanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid](/img/structure/B12379295.png)
(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-[[(2S)-6-amino-2-[[(2S)-2-aminopropanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-[[(2S)-6-amino-2-[[(2S)-2-aminopropanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid is a complex peptide with a highly intricate structure. This compound is composed of multiple amino acid residues linked together in a specific sequence, resulting in a molecule with significant biological activity. It is of interest in various fields, including biochemistry, pharmacology, and medicinal chemistry, due to its potential therapeutic applications and its role in biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves the stepwise assembly of amino acid residues using solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis. The process typically begins with the attachment of the first amino acid to a solid support, followed by the sequential addition of protected amino acids. Each amino acid addition involves the following steps:
Deprotection: Removal of the protecting group from the amino group of the growing peptide chain.
Coupling: Activation and coupling of the next protected amino acid to the deprotected amino group.
Cleavage: Removal of the peptide from the solid support and deprotection of side-chain protecting groups.
Common reagents used in these steps include:
Deprotecting agents: Trifluoroacetic acid (TFA), piperidine.
Coupling reagents: N,N’-diisopropylcarbodiimide (DIC), N-hydroxybenzotriazole (HOBt), O-benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate (HBTU).
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, with optimization of reaction conditions to maximize yield and purity. Automation of peptide synthesis using peptide synthesizers is common in industrial settings to ensure reproducibility and efficiency.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Oxidation of sulfur-containing residues (e.g., methionine) to sulfoxides or sulfones.
Reduction: Reduction of disulfide bonds to thiols.
Substitution: Nucleophilic substitution reactions at reactive sites.
Hydrolysis: Cleavage of peptide bonds under acidic or basic conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, performic acid.
Reducing agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Hydrolysis conditions: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) solutions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and the nature of the reactive sites within the compound. For example, oxidation of methionine residues results in methionine sulfoxide or methionine sulfone, while hydrolysis of peptide bonds yields smaller peptide fragments or individual amino acids.
Scientific Research Applications
This compound has several scientific research applications, including:
Biochemistry: Studying protein-protein interactions, enzyme-substrate interactions, and signal transduction pathways.
Pharmacology: Investigating potential therapeutic effects, such as antimicrobial, anticancer, or anti-inflammatory activities.
Medicinal Chemistry: Designing and optimizing peptide-based drugs and therapeutic agents.
Industry: Developing peptide-based materials, such as hydrogels, and exploring their applications in biotechnology and materials science.
Mechanism of Action
The mechanism of action of this compound depends on its specific biological target and context. Generally, it may interact with proteins, enzymes, or receptors, modulating their activity and influencing cellular processes. The molecular targets and pathways involved can vary widely, including:
Enzyme inhibition or activation: Binding to the active site or allosteric site of enzymes.
Receptor binding: Interacting with cell surface receptors to trigger intracellular signaling cascades.
Protein-protein interactions: Modulating interactions between proteins involved in signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- **(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-[[(2S)-6-amino-2-[[(2S)-2-aminopropanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid analogs with variations in amino acid sequence or modifications to specific residues.
Peptide-based drugs: Other therapeutic peptides with similar biological activities.
Uniqueness
This compound’s uniqueness lies in its specific amino acid sequence and structure, which confer distinct biological properties and potential therapeutic applications. Its ability to interact with specific molecular targets and modulate biological processes sets it apart from other similar compounds.
Properties
Molecular Formula |
C86H151N31O26S2 |
|---|---|
Molecular Weight |
2099.4 g/mol |
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-[[(2S)-6-amino-2-[[(2S)-2-aminopropanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C86H151N31O26S2/c1-43(2)38-59(114-74(133)52(20-15-35-100-86(95)96)106-76(135)55(23-27-64(122)123)108-70(129)48(16-9-11-31-87)103-67(126)45(5)89)79(138)110-54(22-26-63(120)121)69(128)102-46(6)68(127)104-49(17-10-12-32-88)73(132)115-60(39-47-40-97-42-101-47)80(139)107-51(19-14-34-99-85(93)94)71(130)109-56(24-28-65(124)125)75(134)105-50(18-13-33-98-84(91)92)72(131)112-57(29-36-144-7)77(136)116-61(41-118)81(140)111-53(21-25-62(90)119)78(137)117-66(44(3)4)82(141)113-58(83(142)143)30-37-145-8/h40,42-46,48-61,66,118H,9-39,41,87-89H2,1-8H3,(H2,90,119)(H,97,101)(H,102,128)(H,103,126)(H,104,127)(H,105,134)(H,106,135)(H,107,139)(H,108,129)(H,109,130)(H,110,138)(H,111,140)(H,112,131)(H,113,141)(H,114,133)(H,115,132)(H,116,136)(H,117,137)(H,120,121)(H,122,123)(H,124,125)(H,142,143)(H4,91,92,98)(H4,93,94,99)(H4,95,96,100)/t45-,46-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,66-/m0/s1 |
InChI Key |
BGLAPDCFQFNPSN-QTISJAEISA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCSC)C(=O)O)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCSC)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CCSC)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


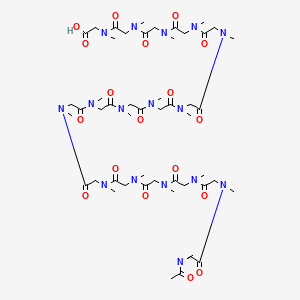
![(2S)-N-[[4-[[4-[(2-aminophenyl)carbamoyl]phenyl]methoxy]phenyl]methyl]-1-benzyl-5-oxopyrrolidine-2-carboxamide](/img/structure/B12379221.png)
![1-methyl-5-phenylmethoxy-2-[(E)-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]iminomethyl]pyridin-4-one](/img/structure/B12379224.png)
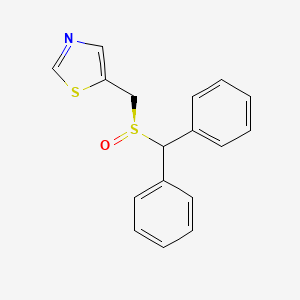

![3-[7-[4-[4-[1-[4-[[5-chloro-4-(2-dimethylphosphorylanilino)pyrimidin-2-yl]amino]-3-methoxyphenyl]piperidin-4-yl]piperazin-1-yl]but-1-ynyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B12379236.png)


